K00135

Description

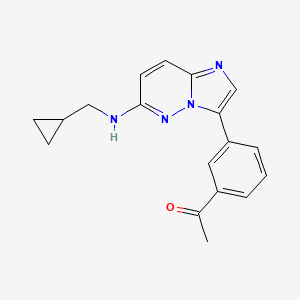

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18N4O |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1-[3-[6-(cyclopropylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]ethanone |

InChI |

InChI=1S/C18H18N4O/c1-12(23)14-3-2-4-15(9-14)16-11-20-18-8-7-17(21-22(16)18)19-10-13-5-6-13/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,19,21) |

InChI Key |

IVUBNTNWKIPCPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4CC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

K00135; K-00135; K 00135; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Function of K00135 (Aspartate Aminotransferase) in Glutamate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzyme K00135, identified as Aspartate Aminotransferase (AST), and its pivotal role in glutamate metabolism. AST (EC 2.6.1.1) is a pyridoxal phosphate (PLP)-dependent transaminase that catalyzes the reversible transfer of an α-amino group between aspartate and α-ketoglutarate to form glutamate and oxaloacetate.[1] This reaction is a critical nexus in cellular metabolism, linking amino acid and carbohydrate metabolism. The enzyme is ubiquitously expressed in various tissues, including the liver, heart, skeletal muscle, kidneys, and brain.[1] This guide will delve into the biochemical functions of AST, its kinetic properties, detailed experimental protocols for its study, and its significance in metabolic pathways, particularly the malate-aspartate shuttle.

Core Function in Glutamate Metabolism

Aspartate Aminotransferase catalyzes the following reversible reaction:

L-aspartate + α-ketoglutarate ↔ oxaloacetate + L-glutamate [1]

This transamination reaction is central to both the synthesis and degradation of glutamate.

-

Glutamate Synthesis: In instances where there is a high concentration of aspartate and α-ketoglutarate, AST facilitates the production of glutamate. This is particularly important for replenishing the glutamate pool for its various cellular functions, including its role as a neurotransmitter and a precursor for the synthesis of other amino acids and glutathione.[2][3][4]

-

Glutamate Catabolism: Conversely, when glutamate levels are elevated, AST can drive the reverse reaction, converting glutamate and oxaloacetate into aspartate and α-ketoglutarate. This allows the carbon skeleton of glutamate to enter the citric acid cycle via α-ketoglutarate for energy production.[1]

Reaction Mechanism

AST employs a Ping-Pong Bi-Bi kinetic mechanism, which involves two half-reactions.[1][5] The enzyme shuttles between its pyridoxal phosphate (PLP) form and its pyridoxamine phosphate (PMP) form.

-

First Half-Reaction: The enzyme-PLP complex binds to the first substrate, L-aspartate. The amino group from aspartate is transferred to the PLP cofactor, forming the enzyme-PMP complex and releasing the first product, oxaloacetate.[1][5]

-

Second Half-Reaction: The second substrate, α-ketoglutarate, binds to the enzyme-PMP complex. The amino group is then transferred from PMP to α-ketoglutarate, forming the second product, L-glutamate, and regenerating the enzyme-PLP complex.[1][5]

Figure 1: Ping-Pong Bi-Bi mechanism of Aspartate Aminotransferase.

Isoenzymes and Their Kinetic Properties

In eukaryotes, AST exists as two distinct isoenzymes: a cytosolic form (cAST or GOT1) and a mitochondrial form (mAST or GOT2).[6][7] These isoenzymes are encoded by separate genes and share approximately 45% sequence homology.[1][7] While they catalyze the same reaction, their kinetic properties and physiological roles differ.

Quantitative Data

The following tables summarize the kinetic parameters of cytosolic and mitochondrial AST from sheep liver. It is important to note that these values can vary depending on the species, tissue, and assay conditions such as pH and ionic strength.[8]

Table 1: Kinetic Parameters of Cytosolic Aspartate Aminotransferase (cAST/GOT1) from Sheep Liver

| Substrate | Km (mM) |

| L-Aspartate | 2.96 ± 0.20 |

| α-Ketoglutarate | 0.093 ± 0.010 |

Data from Orlacchio et al. (1979).[9][10]

Table 2: Kinetic Parameters of Mitochondrial Aspartate Aminotransferase (mAST/GOT2) from Sheep Liver

| Substrate | Km (mM) |

| L-Aspartate | 0.40 ± 0.12 |

| α-Ketoglutarate | 0.98 ± 0.14 |

Data from Orlacchio et al. (1979).[9][10]

The differing affinities of the isoenzymes for their substrates reflect their distinct roles within the cell. The lower Km of cAST for α-ketoglutarate suggests it is efficient at converting aspartate to glutamate in the cytosol, while the lower Km of mAST for aspartate indicates its efficiency in the reverse reaction within the mitochondria.

The optimal pH for AST activity is generally around 8.0 to 8.5.[11][12]

Role in the Malate-Aspartate Shuttle

The differential localization and kinetic properties of the AST isoenzymes are fundamental to the operation of the malate-aspartate shuttle. This shuttle is crucial for transferring reducing equivalents (NADH) produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation.[13][14]

The key steps involving AST in the malate-aspartate shuttle are:

-

Cytosol: Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD+. Malate is then transported into the mitochondrial matrix.

-

Mitochondrial Matrix: Mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing NAD+ to NADH. This NADH can then enter the electron transport chain.

-

Mitochondrial Matrix: To regenerate oxaloacetate in the cytosol, mitochondrial AST (mAST) catalyzes the transamination of oxaloacetate with glutamate to produce aspartate and α-ketoglutarate.

-

Transport: Aspartate is transported out of the mitochondria into the cytosol in exchange for glutamate. α-ketoglutarate is transported out in exchange for malate.

-

Cytosol: In the cytosol, cytosolic AST (cAST) converts aspartate and α-ketoglutarate back into oxaloacetate and glutamate, completing the cycle.

Figure 2: Role of Aspartate Aminotransferase in the Malate-Aspartate Shuttle.

Experimental Protocols

Purification of Aspartate Aminotransferase (Example from Sheep Liver)

This protocol is based on the method described by Orlacchio et al. (1979) for the purification of mitochondrial AST from sheep liver.[15]

Materials:

-

Fresh sheep liver

-

Buffer A: 50 mM sodium succinate, pH 6.0

-

Buffer B: 10 mM sodium/potassium phosphate, pH 7.4

-

Buffer C: 5 mM Tris-HCl, pH 8.5

-

Butan-1-ol

-

Ammonium sulfate

-

DEAE-cellulose column

-

Centrifuge, chromatography equipment

Procedure:

-

Homogenization and Isolation of Mitochondria:

-

Homogenize fresh sheep liver in Buffer A.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

Wash the mitochondrial pellet twice with Buffer A.

-

-

Butan-1-ol Extraction:

-

Resuspend the mitochondrial pellet in Buffer A.

-

Add butan-1-ol and stir for 1 hour at 4°C.

-

Centrifuge to separate the aqueous phase.

-

Dialyze the aqueous phase extensively against Buffer B.

-

-

Ammonium Sulfate Fractionation:

-

Bring the dialyzed solution to 50% ammonium sulfate saturation and stir for 30 minutes.

-

Centrifuge and discard the pellet.

-

Increase the ammonium sulfate concentration of the supernatant to 90% saturation and stir for 30 minutes.

-

Collect the precipitate by centrifugation.

-

-

Chromatography:

-

Dissolve the pellet in Buffer C and dialyze against the same buffer.

-

Apply the sample to a DEAE-cellulose column equilibrated with Buffer C.

-

Elute the protein with a linear gradient of NaCl in Buffer C.

-

Collect fractions and assay for AST activity.

-

Pool the active fractions and concentrate by ultrafiltration.

-

-

Purity Assessment:

-

Assess the purity of the final preparation by SDS-PAGE and determine the specific activity.

-

Coupled Enzyme Assay for AST Activity

The activity of AST is commonly measured using a coupled enzyme assay with malate dehydrogenase (MDH).

Principle:

AST produces oxaloacetate, which is then reduced to malate by MDH. This reaction is coupled to the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is directly proportional to the AST activity.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

L-aspartate solution (e.g., 200 mM)

-

α-ketoglutarate solution (e.g., 12 mM)

-

NADH solution (e.g., 0.2 mM)

-

Malate dehydrogenase (MDH) (e.g., 10 units/mL)

-

Sample containing AST

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, combine the Assay Buffer, L-aspartate solution, NADH solution, and MDH.

-

Add the sample containing AST and mix gently.

-

Incubate for a few minutes at a constant temperature (e.g., 37°C) to allow for the reduction of any endogenous pyruvate.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding the α-ketoglutarate solution.

-

-

Measurement:

-

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min).

-

Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity in Units/mL.

-

Figure 3: General experimental workflow for the coupled enzyme assay of AST activity.

Significance in Drug Development

The central role of AST in metabolism makes it a potential area of interest for drug development.

-

Liver Toxicity: Serum levels of AST are a well-established biomarker for liver damage.[1] Monitoring AST levels is crucial in preclinical and clinical trials to assess the hepatotoxicity of new drug candidates.

-

Metabolic Disorders: Given its role in linking amino acid and carbohydrate metabolism, modulation of AST activity could be explored as a therapeutic strategy for metabolic diseases.

-

Neurotransmitter Homeostasis: In the brain, AST is involved in the synthesis of the neurotransmitter glutamate. Dysregulation of glutamate homeostasis is implicated in various neurological disorders, suggesting that AST could be a potential target in this area.

Conclusion

This compound, Aspartate Aminotransferase, is a key enzyme in glutamate metabolism, catalyzing the reversible transamination between aspartate and α-ketoglutarate. Its two isoenzymes, cytosolic and mitochondrial, exhibit distinct kinetic properties that are essential for their roles in cellular metabolism, most notably in the malate-aspartate shuttle. Understanding the function and regulation of AST is critical for research in metabolic diseases, neuroscience, and for the assessment of drug safety. The experimental protocols provided in this guide offer a foundation for the further investigation of this vital enzyme.

References

- 1. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of aminotransferases in glutamate metabolism of human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspartate Aminotransferase: an old dog teaches new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. Aspartate aminotransferase. The effects of ionic concentration on kinetic constants of both isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and general properties of aspartate aminotransferase of ox heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 14. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to the Substrate Specificity and Catalytic Mechanism of UDP-N-acetylmuramate Dehydrogenase (MurB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-N-acetylmuramate dehydrogenase, also known as MurB (KEGG enzyme: K00135, EC: 1.3.1.98), is a crucial enzyme in the cytoplasmic pathway of bacterial cell wall peptidoglycan biosynthesis.[1] This flavoenzyme catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[1][2] The essentiality of the peptidoglycan layer for bacterial survival and the absence of a homologous pathway in eukaryotes make MurB an attractive target for the development of novel antibacterial agents.[3] This guide provides a comprehensive overview of the substrate specificity, catalytic mechanism, and experimental protocols related to the MurB enzyme.

Role in Peptidoglycan Biosynthesis

The synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, occurs in the cytoplasm through a series of enzymatic reactions. MurB catalyzes the second committed step in this pathway, following the synthesis of UNAGEP by MurA. The overall pathway is critical for maintaining the structural integrity of the bacterial cell.

Caption: Cytoplasmic steps of peptidoglycan biosynthesis.

Substrate Specificity and Enzyme Kinetics

MurB exhibits high specificity for its substrates, UNAGEP and NADPH. The enzyme contains a tightly bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[2] Kinetic studies have been performed on MurB from various bacterial species, revealing a Ping-Pong Bi-Bi reaction mechanism.[2] The kinetic parameters for MurB from several key pathogens are summarized below.

| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| Pseudomonas aeruginosa | UNAGEP | 1.8 ± 0.2 | 25.3 ± 0.6 | [2] |

| Pseudomonas aeruginosa | NADPH | 13.5 ± 1.1 | 25.3 ± 0.6 | [2] |

| Streptococcus pneumoniae | UNAGEP | 4.8 ± 0.5 | 12.5 ± 0.3 | [3] |

| Streptococcus pneumoniae | NADPH | 23.2 ± 2.1 | 12.5 ± 0.3 | [3] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and buffer composition.

The activity of MurB is also influenced by the presence of monovalent cations, with potassium ions being a particularly effective activator. Potassium ions have been shown to lower the Km for both substrates and increase the kcat, likely by facilitating optimal substrate orientation and binding within the active site.[2]

Catalytic Mechanism

The catalytic cycle of MurB follows a Ping-Pong Bi-Bi mechanism, which can be divided into two half-reactions.[2]

First Half-Reaction: Reduction of FAD by NADPH

-

NADPH Binding: The reaction initiates with the binding of NADPH to the FAD-bound enzyme (E-FAD).

-

Hydride Transfer: A hydride ion (H-) is transferred from the C4 position of the nicotinamide ring of NADPH to the N5 position of the isoalloxazine ring of FAD. This reduces FAD to FADH-.

-

NADP+ Release: The oxidized NADP+ dissociates from the enzyme, leaving the reduced enzyme-FADH- complex (E-FADH-).

Second Half-Reaction: Reduction of UNAGEP by FADH-

-

UNAGEP Binding: The second substrate, UNAGEP, binds to the E-FADH- complex.

-

Hydride Transfer: The hydride ion is transferred from the N5 of FADH- to the C3 of the enolpyruvyl moiety of UNAGEP.

-

Protonation: A proton is transferred from a conserved active site residue (e.g., a nearby tyrosine or serine) to the C2 of the enolpyruvyl moiety.

-

UNAM Release: The product, UNAM, is released from the enzyme, regenerating the oxidized E-FAD form, ready for another catalytic cycle.

Caption: Catalytic cycle of MurB enzyme.

Active Site and Key Residues

The active site of MurB is located in a cleft between its three domains. Structural studies have revealed key amino acid residues involved in substrate binding and catalysis. A conserved tyrosine residue (Tyr190 in E. coli MurB) plays a critical role in substrate binding by forming a hydrogen bond with the α-phosphate of the UDP moiety of UNAGEP.[2] The binding of the substrate induces a significant conformational change, closing the active site channel over the substrate.[2] A potassium ion is often found coordinated in the active site, where it is thought to assist in the correct positioning of the substrates for catalysis.[2]

Experimental Protocols

Spectrophotometric Assay for MurB Activity

This continuous assay measures the activity of MurB by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4]

Materials:

-

Purified MurB enzyme

-

UDP-N-acetylenolpyruvoylglucosamine (UNAGEP)

-

NADPH

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

KCl (e.g., 150 mM)

-

Dithiothreitol (DTT) (e.g., 1 mM)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, KCl, and DTT.

-

Add a known concentration of UNAGEP to the reaction mixture.

-

Add the MurB enzyme to the mixture and incubate for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding a known concentration of NADPH.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The concentration of NADPH consumed can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).[5]

Caption: Workflow for the spectrophotometric assay of MurB activity.

Conclusion

UDP-N-acetylmuramate dehydrogenase (MurB) is a well-characterized enzyme that represents a promising target for the development of novel antibiotics. Its essential role in peptidoglycan biosynthesis, coupled with the detailed understanding of its substrate specificity and catalytic mechanism, provides a solid foundation for structure-based drug design and high-throughput screening of inhibitors. The experimental protocols described herein offer robust methods for characterizing the activity of MurB and for evaluating the efficacy of potential inhibitors. Further research into the dynamic conformational changes of MurB during its catalytic cycle may unveil new avenues for therapeutic intervention.

References

- 1. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Channel Flexibility in Pseudomonas aeruginosa MurB Accommodates Two Distinct Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from the Gram-positive pathogen Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to Glutarate-Semialdehyde Dehydrogenase in the Lysine Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutarate-semialdehyde dehydrogenase (GSADH), also known as α-aminoadipic semialdehyde dehydrogenase (AASADH) and antiquitin, is a critical enzyme in the mammalian lysine degradation pathway. Encoded by the ALDH7A1 gene, this NAD(P)+-dependent enzyme catalyzes the irreversible oxidation of α-aminoadipic semialdehyde (AASA) to α-aminoadipic acid. Deficiencies in GSADH lead to the accumulation of AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), resulting in the severe neurometabolic disorder pyridoxine-dependent epilepsy (PDE). This technical guide provides a comprehensive overview of GSADH, including its biochemical properties, role in lysine metabolism, clinical significance, and detailed experimental protocols for its study. The information presented is intended to support further research into the pathophysiology of PDE and the development of novel therapeutic strategies.

Introduction

Lysine is an essential amino acid in humans, and its degradation is crucial for maintaining metabolic homeostasis. The primary route for lysine catabolism in mammals is the saccharopine pathway, which occurs predominantly in the mitochondria. Glutarate-semialdehyde dehydrogenase (GSADH) plays a pivotal role in the terminal steps of this pathway. This guide will delve into the core technical aspects of GSADH, providing researchers and drug development professionals with a detailed understanding of this vital enzyme.

Enzymology and Biochemical Properties

GSADH belongs to the aldehyde dehydrogenase (ALDH) superfamily, a group of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes.[1] The human form of the enzyme is encoded by the ALDH7A1 gene.[2]

Catalytic Reaction

GSADH catalyzes the NAD(P)+-dependent oxidation of glutarate-semialdehyde (also known as α-aminoadipic semialdehyde) to glutarate (α-aminoadipic acid).[3][4] The reaction is as follows:

Glutarate-semialdehyde + NAD(P)+ + H₂O → Glutarate + NAD(P)H + H+[3][4]

Quantitative Enzymatic Data

The following tables summarize the key quantitative data for human glutarate-semialdehyde dehydrogenase.

Table 1: Kinetic Parameters of Human GSADH (ALDH7A1)

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions | Reference |

| α-aminoadipic semialdehyde (AASAL) | 129 ± 29 | 0.27 ± 0.02 | 2100 ± 480 | pH 8.0, 25°C | [5] |

| α-aminoadipic semialdehyde (AASAL) | 64 | 0.30 | 4700 | pH 8.0, 26°C | [6] |

Table 2: Optimal Conditions for Human GSADH (ALDH7A1) Activity

| Parameter | Optimal Value | Reference |

| pH | 8.0 - 9.0 | [7] |

| Temperature | ~41°C | [7] |

Tissue Expression

GSADH is ubiquitously expressed in human tissues, with the highest levels observed in the liver, kidney, and brain.[1][8] The Human Protein Atlas reports cytoplasmic expression with a mitochondrial pattern in most tissues.[9][10]

Table 3: Relative Expression of ALDH7A1 in Human Tissues

| Tissue | Expression Level |

| Liver | High |

| Kidney | High |

| Brain | High |

| Pancreas | Medium |

| Testis | Medium |

Note: This is a qualitative summary based on available data. Quantitative proteomics data can provide more precise expression levels.

Role in the Lysine Degradation Pathway

The saccharopine pathway is the major route for lysine degradation in mammals and is primarily localized within the mitochondria.[11]

As depicted in Figure 1, L-lysine and α-ketoglutarate are converted to saccharopine by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities.[12] Saccharopine is then oxidized to yield α-aminoadipic semialdehyde (AASA) and glutamate.[12] AASA exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[13] GSADH then catalyzes the final, irreversible step, oxidizing AASA to α-aminoadipic acid, which is further metabolized to acetyl-CoA.[13]

Clinical Relevance: Pyridoxine-Dependent Epilepsy

Mutations in the ALDH7A1 gene that result in deficient or inactive GSADH are the primary cause of pyridoxine-dependent epilepsy (PDE), an autosomal recessive neurometabolic disorder.[1] The deficiency of GSADH leads to the accumulation of AASA and P6C in various tissues and bodily fluids.[13] P6C inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, through a chemical reaction.[13] PLP is a crucial cofactor for numerous enzymes in the brain, including those involved in neurotransmitter synthesis. The resulting PLP deficiency is believed to be the underlying cause of the seizures characteristic of PDE. Treatment with high doses of pyridoxine (vitamin B6) can control the seizures, although many patients still experience developmental delays.[14]

Experimental Protocols

Recombinant Human GSADH (ALDH7A1) Expression and Purification

This protocol describes the expression of N-terminally His-tagged human ALDH7A1 in E. coli and its subsequent purification.

Methodology:

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with a suitable expression vector containing the human ALDH7A1 cDNA with an N-terminal His-tag (e.g., pET vector). Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole.

-

Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

GSADH (ALDH7A1) Enzyme Activity Assay

This spectrophotometric assay measures the activity of GSADH by monitoring the production of NAD(P)H at 340 nm.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM sodium pyrophosphate buffer, pH 8.0

-

2.5 mM NAD⁺ (or NADP⁺)

-

Purified recombinant GSADH

-

-

Initiation: Initiate the reaction by adding the substrate, α-aminoadipic semialdehyde (AASAL), to a final concentration range of 10 µM to 2 mM.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

-

Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Regulation of GSADH Activity

The regulation of GSADH is not fully elucidated, but several mechanisms are likely involved.

-

Substrate and Cofactor Availability: The activity of GSADH is dependent on the concentrations of its substrates, AASA, and the cofactor NAD(P)⁺.

-

Oligomerization: The binding of NAD⁺ has been shown to promote the formation of the active tetrameric form of ALDH7A1.[13]

-

Feedback Inhibition: While direct feedback inhibition of GSADH by lysine or its downstream metabolites has not been extensively studied, feedback inhibition is a common regulatory mechanism in amino acid metabolic pathways.[15][16][17][18] For instance, the first enzyme in the lysine biosynthesis pathway is subject to feedback inhibition by lysine.[16][17]

-

Post-Translational Modifications (PTMs): The activity of many aldehyde dehydrogenases is regulated by PTMs such as phosphorylation and acetylation.[19][20] While specific PTMs for GSADH have not been definitively identified, it is plausible that such modifications play a role in regulating its activity.[19]

Conclusion and Future Directions

Glutarate-semialdehyde dehydrogenase is a crucial enzyme in lysine metabolism, and its deficiency has severe clinical consequences. This technical guide has provided a detailed overview of the current knowledge of GSADH, from its fundamental biochemical properties to its role in disease and methods for its study.

Future research should focus on several key areas:

-

Elucidating the precise regulatory mechanisms of GSADH activity, including the identification of specific allosteric modulators and post-translational modifications.

-

Developing high-throughput screening assays to identify small molecule activators of mutant GSADH enzymes, which could serve as novel therapeutics for PDE.

-

Further characterizing the substrate specificity of GSADH to better understand its potential roles in other metabolic pathways.

A deeper understanding of GSADH will be instrumental in developing more effective treatments for pyridoxine-dependent epilepsy and other related metabolic disorders.

References

- 1. Impact of missense mutations in the ALDH7A1 gene on enzyme structure and catalytic function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALDH7A1 - Wikipedia [en.wikipedia.org]

- 3. Comprehensive Proteomic Profiling of Aldehyde Dehydrogenases in Lung Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutarate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Aldehyde dehydrogenase 7A1 (ALDH7A1) is a novel enzyme involved in cellular defense against hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tissue expression of ALDH7A1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. ALDH7A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 13. Structural and Biochemical Consequences of Pyridoxine-Dependent Epilepsy Mutations That Target the Aldehyde Binding Site of Aldehyde Dehydrogenase ALDH7A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Feedback inhibition of lysine biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of lysine transport by feedback inhibition in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Post-translational modifications of mitochondrial aldehyde dehydrogenase and biomedical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of posttranslational modification in moonlighting glyceraldehyde-3-phosphate dehydrogenase structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Variants of ALDH5A1 and Their Impact on Succinate Semialdehyde Dehydrogenase (K00135) Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldehyde Dehydrogenase 5 Family Member A1 (ALDH5A1) gene, located on chromosome 6p22, provides the blueprint for producing succinic semialdehyde dehydrogenase (SSADH), a critical mitochondrial enzyme.[1][2][3] This enzyme, identified in the KEGG Orthology database as K00135, plays an indispensable role in the catabolism of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][4][5] SSADH catalyzes the NAD⁺-dependent oxidation of succinic semialdehyde to succinic acid, which then enters the citric acid cycle.[3][6]

Genetic variants in the ALDH5A1 gene can lead to a deficiency in the SSADH enzyme, causing a rare autosomal recessive neurometabolic disorder known as Succinic Semialdehyde Dehydrogenase deficiency (SSADH-D).[7][8] This condition disrupts the normal degradation of GABA, leading to the accumulation of GABA and a related toxic metabolite, gamma-hydroxybutyrate (GHB), in the brain and other physiologic fluids.[1][4][9] The clinical presentation of SSADH-D is heterogeneous, often characterized by developmental delay, intellectual disability, epilepsy, and ataxia.[2][6] Understanding the functional consequences of specific ALDH5A1 variants is crucial for diagnosis, prognosis, and the development of targeted therapeutic strategies.

The GABA Catabolism Pathway and the Role of SSADH (this compound)

The breakdown of GABA is a two-step enzymatic process. First, GABA transaminase (GABA-T) converts GABA to succinic semialdehyde (SSA). Subsequently, SSADH oxidizes SSA to succinic acid.[8] In SSADH deficiency, the block in this pathway leads to the accumulation of SSA, which is then shunted towards reduction into GHB.[6][9] This metabolic disruption is the biochemical hallmark of the disease.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. Novel ALDH5A1 variants and genotype: Phenotype correlation in SSADH deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. ALDH5A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. ALDH5A1 Gene: Function, Role in Disease, and Research [learn.mapmygenome.in]

- 6. Frontiers | Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis [frontiersin.org]

- 7. Succinic semialdehyde dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Succinate-Semialdehyde Dehydrogenase Deficiency: A Molecular and Pathophysiological Guide

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare, autosomal recessive neurometabolic disorder affecting the degradation of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Caused by mutations in the ALDH5A1 gene, this enzymatic defect leads to the accumulation of GABA and the neurotoxic byproduct γ-hydroxybutyric acid (GHB), resulting in a wide spectrum of neurological and developmental symptoms.[2][3] This guide provides a detailed overview of the molecular basis, biochemical consequences, and key experimental methodologies relevant to the study of SSADH deficiency.

Molecular Basis of SSADH Deficiency

The genetic foundation of SSADH deficiency lies in mutations within the ALDH5A1 gene, located on chromosome 6p22.[4][5] This gene provides the blueprint for the mitochondrial enzyme succinate-semialdehyde dehydrogenase, which is essential for GABA catabolism.[2][6] Inheritance of the disorder is autosomal recessive, meaning an individual must inherit two mutated copies of the ALDH5A1 gene, one from each parent, to be affected.[4][6]

Over 47 different disease-causing mutations have been identified in the ALDH5A1 gene.[4] These mutations are highly varied and include missense, nonsense, splice-site errors, and small insertions or deletions, all of which can lead to the production of a non-functional or absent SSADH enzyme.[4][7] The absence of mutational hotspots suggests that a wide range of genetic errors can precipitate the disease.[4][7]

Table 1: Classification of ALDH5A1 Gene Mutations and Their Molecular Consequences

| Mutation Type | Description | Consequence on Protein Function |

| Missense | A single nucleotide change results in a codon that codes for a different amino acid. | Leads to a less active or unstable enzyme; most missense mutations reduce SSADH activity to less than 5% of normal.[7] |

| Nonsense | A single nucleotide change results in a premature stop codon. | Causes early termination of protein synthesis, leading to a truncated and typically non-functional protein.[4][7] |

| Splice-site | A mutation at the boundary of an exon and an intron, altering the splicing process. | Results in the incorrect removal of introns, leading to an aberrant protein product.[4][7] |

| Deletions/Insertions | Removal or addition of one or more nucleotide bases. | Can cause a frameshift, altering the entire downstream amino acid sequence and often creating a premature stop codon.[7][8] |

Pathophysiology and Biochemical Profile

The SSADH enzyme catalyzes the final step in GABA degradation: the conversion of succinic semialdehyde (SSA) to succinic acid, which then enters the Krebs cycle for energy production.[4] In SSADH deficiency, this pathway is blocked. The resulting accumulation of SSA forces it down an alternative metabolic route, where it is reduced by succinic semialdehyde reductase to GHB.[4]

This metabolic disruption leads to the pathognomonic biochemical signature of the disease: significantly elevated levels of GABA and GHB in the brain, cerebrospinal fluid (CSF), blood, and urine.[2] While GABA is the brain's primary inhibitory neurotransmitter, its excess, coupled with the accumulation of the neuromodulatory substance GHB, is believed to drive the pathophysiology, including developmental delay, intellectual disability, hypotonia, seizures, and ataxia.[2][3][9] The accumulation of SSA, a reactive carbonyl species, may also contribute to oxidative stress and secondary cellular damage.[4]

Caption: Metabolic pathway of GABA degradation, illustrating the enzymatic block in SSADH deficiency.

Table 2: Summary of Key Metabolite Elevations in SSADH Deficiency

| Metabolite | Biological Fluid | Approximate Concentration in Patients | Approximate Fold Increase vs. Controls |

| GABA | Brain | 2-4 fold higher | 2-4x |

| GHB | Brain | 30-fold higher | 30x[4] |

| Urine | Significantly elevated | >100x[2] | |

| Cerebrospinal Fluid | Significantly elevated | >100x[2] | |

| Blood | Significantly elevated | >100x[2] |

Experimental Protocols and Diagnostic Workflow

The diagnosis of SSADH deficiency relies on identifying the characteristic metabolic signature, followed by enzymatic and genetic confirmation.

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This is the primary screening method for detecting the hallmark metabolite, GHB.

-

Objective: To detect and quantify elevated levels of GHB in urine.

-

Methodology:

-

Sample Preparation: A urine sample is acidified, and an internal standard (e.g., a deuterated analogue of GHB) is added.

-

Extraction: Organic acids are extracted from the urine using a solvent like ethyl acetate.

-

Derivatization: The extracted acids are chemically modified (e.g., via silylation) to increase their volatility for gas chromatography.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS). The compounds are separated based on their boiling points and retention times, and the mass spectrometer identifies and quantifies GHB based on its unique mass fragmentation pattern.

-

Quantification: The concentration of GHB is calculated relative to the internal standard and typically normalized to creatinine concentration.

-

Protocol 2: SSADH Enzyme Activity Assay

This assay provides functional confirmation of the diagnosis by measuring enzyme activity in patient cells.

-

Objective: To measure the catalytic activity of the SSADH enzyme in patient-derived cells (e.g., lymphocytes or cultured fibroblasts).

-

Methodology:

-

Lysate Preparation: Cells are harvested and lysed to release their intracellular contents, including the mitochondrial SSADH enzyme.

-

Reaction Setup: The cell lysate is incubated in a reaction buffer at a controlled temperature and pH.

-

Reaction Initiation: The reaction is started by adding the substrate (succinic semialdehyde) and the cofactor (NAD+).

-

Spectrophotometric Monitoring: SSADH activity is determined by measuring the rate of NAD+ reduction to NADH. The production of NADH is monitored by the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Enzyme activity is calculated based on the rate of NADH formation and normalized to the total protein concentration in the lysate. A significant reduction or absence of activity compared to control samples confirms the deficiency.[10]

-

Caption: A streamlined workflow for the diagnosis and confirmation of SSADH deficiency.

Conclusion and Future Outlook

SSADH deficiency is a complex neurometabolic disorder rooted in a single gene defect but resulting in widespread neurological dysfunction. The core molecular mechanism involves the loss of SSADH enzyme function, leading to the accumulation of GABA and, most notably, the toxic metabolite GHB. While current treatments are primarily symptomatic, a thorough understanding of the molecular and biochemical underpinnings is crucial for the development of targeted therapies. Future research efforts are focused on strategies such as gene therapy, enzyme replacement, and pharmacological interventions aimed at mitigating the effects of GHB or restoring balance to the GABAergic system.

References

- 1. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 5. Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Pathophysiological Complexity and Multifactorial Trait Associations in a Rare Monogenic Disorder of GABA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The molecular basis of succinic semialdehyde dehydrogenase deficiency in one family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metabolicsupportuk.org [metabolicsupportuk.org]

- 10. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Evolutionary Conservation of Ureidoglycolate Lyase (K00135)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzyme K00135, identified as ureidoglycolate lyase (UGL), plays a crucial role in the purine catabolism pathway in a variety of organisms, catalyzing the conversion of (S)-ureidoglycolate to glyoxylate and urea. Its presence across different biological kingdoms suggests significant evolutionary conservation, making it a potential target for various biomedical and biotechnological applications. This technical guide provides a comprehensive overview of the evolutionary conservation of UGL, presenting quantitative data on sequence homology, detailed experimental protocols for its study, and visual representations of its metabolic context and the workflows for its analysis.

Introduction to Ureidoglycolate Lyase (this compound)

Ureidoglycolate lyase (EC 4.3.2.3) is a key enzyme in the metabolic pathway responsible for the degradation of purines. Specifically, it catalyzes the final step in the conversion of allantoin to glyoxylate and urea in many bacteria and fungi. The reaction is crucial for organisms that utilize purines as a nitrogen source. It is important to distinguish ureidoglycolate lyase from ureidoglycolate hydrolase, as the former releases urea while the latter releases ammonia—a distinction that has been a source of confusion in various biological databases.

The systematic name for this enzyme is (S)-ureidoglycolate urea-lyase (glyoxylate-forming). It is involved in the purine metabolism pathway and is essential for the breakdown of ureidoglycolate, an intermediate in the degradation of uric acid.

Evolutionary Conservation of Ureidoglycolate Lyase

The conservation of ureidoglycolate lyase across diverse species highlights its fundamental role in metabolism. To quantify this conservation, pairwise sequence alignments were performed using the EMBOSS Needle tool with the default BLOSUM62 matrix. The following table summarizes the sequence identity and similarity of UGL orthologs from representative species.

Data Presentation: Quantitative Analysis of UGL Orthologs

| Organism 1 | UniProt ID 1 | Organism 2 | UniProt ID 2 | Sequence Identity (%) | Sequence Similarity (%) |

| Escherichia coli K12 | P77731 | Saccharomyces cerevisiae S288c | P32459 | 28.5 | 45.1 |

| Escherichia coli K12 | P77731 | Pseudomonas aeruginosa LESB58 | B7UW34 | 34.6 | 51.9 |

| Saccharomyces cerevisiae S288c | P32459 | Pseudomonas aeruginosa LESB58 | B7UW34 | 26.9 | 42.9 |

Signaling and Metabolic Pathway Involvement

Ureidoglycolate lyase is a component of the purine degradation pathway. The following diagram, generated using Graphviz (DOT language), illustrates the metabolic context of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the evolutionary conservation of ureidoglycolate lyase.

Experimental Workflow for Assessing Enzyme Conservation

The following diagram outlines a typical workflow for investigating the evolutionary conservation of an enzyme like this compound.

Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) for ureidoglycolate lyase.

Materials:

-

Purified ureidoglycolate lyase

-

(S)-ureidoglycolate substrate solution of known concentration

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Coupled enzyme for detection of a product (e.g., urease and a glutamate dehydrogenase-based ammonia assay kit if monitoring urea production)

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Assay Setup: Prepare a series of dilutions of the (S)-ureidoglycolate substrate in the reaction buffer. The concentrations should typically range from 0.1 to 10 times the expected Km value.

-

Enzyme Preparation: Dilute the purified ureidoglycolate lyase to a concentration that yields a linear reaction rate for at least 5-10 minutes.

-

Reaction Initiation: In a microplate well or a cuvette, mix the substrate solution with the reaction buffer. Initiate the reaction by adding the diluted enzyme solution.

-

Data Acquisition: Immediately place the reaction vessel in the spectrophotometer and measure the change in absorbance over time at a specific wavelength corresponding to the product being measured. Record the initial velocity (v₀) of the reaction.

-

Data Analysis:

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine Vmax and Km.

-

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]) to estimate Vmax (from the y-intercept) and Km (from the x-intercept).

-

Protocol for Constructing a Phylogenetic Tree

Objective: To infer the evolutionary relationships between ureidoglycolate lyase orthologs from different species.

Materials:

-

Protein sequences of ureidoglycolate lyase orthologs in FASTA format.

-

Bioinformatics software for sequence alignment and phylogenetic analysis (e.g., MEGA, ClustalX, PHYLIP).

Procedure:

-

Sequence Retrieval: Obtain the protein sequences of ureidoglycolate lyase from various organisms of interest from databases such as UniProt or NCBI.

-

Multiple Sequence Alignment (MSA):

-

Import the FASTA sequences into an MSA program (e.g., ClustalW, MUSCLE).

-

Perform a multiple sequence alignment to identify conserved regions and evolutionary relationships.

-

Manually inspect and edit the alignment to remove poorly aligned regions or large gaps.

-

-

Phylogenetic Tree Construction:

-

Use the aligned sequences to construct a phylogenetic tree. Common methods include:

-

Neighbor-Joining (NJ): A distance-matrix method that is computationally fast.

-

Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the observed data given a model of evolution.

-

Maximum Parsimony (MP): A character-based method that seeks the tree with the fewest evolutionary changes.

-

-

Select an appropriate substitution model for the chosen method (e.g., JTT, WAG for protein sequences).

-

-

Tree Evaluation:

-

Assess the statistical reliability of the tree topology using bootstrapping. Typically, 1000 bootstrap replicates are performed.

-

The bootstrap values on the nodes of the tree represent the percentage of times that a particular clade was recovered.

-

-

Tree Visualization:

-

Visualize and annotate the phylogenetic tree using software like FigTree or the built-in tools of the phylogenetic analysis package.

-

Conclusion and Future Directions

The this compound enzyme, ureidoglycolate lyase, demonstrates significant conservation across bacteria and fungi, underscoring its conserved role in purine metabolism. The quantitative data and protocols presented in this guide provide a framework for researchers to further investigate the structure-function relationships and evolutionary history of this enzyme. Such studies are valuable for understanding microbial nitrogen metabolism and may inform the development of novel antimicrobial agents or the engineering of metabolic pathways for biotechnological purposes. Further research into the three-dimensional structures of UGL orthologs and their kinetic properties will provide deeper insights into their catalytic mechanisms and evolutionary adaptation.

Structural Analysis of the K00135 Active Site: A Deep Dive into Succinate-Semialdehyde Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

K00135, scientifically known as succinate-semialdehyde dehydrogenase (SSADH), is a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This enzyme, belonging to the aldehyde dehydrogenase superfamily, catalyzes the NAD(P)+-dependent oxidation of succinate semialdehyde (SSA) to succinate. This reaction is a key step in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. Due to its essential role in neurotransmitter metabolism, SSADH is a focal point of research, particularly in the context of inherited metabolic disorders and drug development. Understanding the intricacies of the SSADH active site is paramount for developing targeted therapeutics for conditions such as SSADH deficiency, a rare autosomal recessive disorder.

Active Site Architecture and Key Residues

The catalytic activity of SSADH is orchestrated by a highly conserved active site architecture. X-ray crystallography studies of SSADH from various organisms, including Escherichia coli and humans, have provided significant insights into the residues crucial for substrate binding and catalysis.

The active site is located at the interface of the catalytic and cofactor-binding domains. The catalytic pocket is characterized by a network of residues that precisely orient the succinate semialdehyde substrate and the NAD(P)+ cofactor for efficient catalysis.

Key Catalytic Residues:

-

Cysteine (Cys): A universally conserved cysteine residue acts as the catalytic nucleophile. In human SSADH, this is Cys340, while in Cyanothece sp., it is Cys262. This cysteine residue attacks the carbonyl carbon of the succinate semialdehyde substrate, forming a thiohemiacetal intermediate.

-

Glutamate (Glu): A nearby glutamate residue functions as a general base, abstracting a proton from the catalytic cysteine to enhance its nucleophilicity. In human SSADH, this is Glu306, and in Cyanothece sp., it is Glu228. This residue is also involved in the subsequent hydrolysis of the thioester intermediate.

Cofactor Binding Site:

The binding of the NAD(P)+ cofactor is facilitated by a Rossmann fold, a common structural motif in nucleotide-binding proteins. Specific residues within this domain interact with the adenine, ribose, and pyrophosphate moieties of the cofactor, ensuring its proper positioning for hydride transfer. In Cyanothece sp. SSADH, residues Ser157 and Lys154 have been identified as determinants of cofactor preference (NAD+ vs. NADP+).

Quantitative Analysis of SSADH Activity

The enzymatic activity of SSADH can be quantified through various kinetic parameters. These values are crucial for comparing the efficiency of the enzyme from different sources and for assessing the impact of mutations or inhibitors on its function.

| Enzyme Source | Substrate | Km (µM) | Vmax | Specific Activity | Reference |

| Rat Brain | Succinic Semialdehyde | 2.5 | - | - | |

| Rat Brain | NAD+ | 125 | - | - | |

| Germinated Tartary Buckwheat | Succinic Semialdehyde | 300 | - | 346 ± 9.61 nmol/min | |

| E. coli (Sad) | Succinate Semialdehyde | 28 ± 4 | 3.0 ± 0.1 U/mg | 1.1 x 105 M-1s-1 | |

| E. coli (Sad Q262R) | Succinate Semialdehyde | 67 ± 9 | 19 ± 1 U/mg | 2.8 x 105 M-1s-1 |

| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Acrolein | Rat Brain SSADH | 15 | Irreversible, Noncompetitive | |

| 4-hydroxy-trans-2-nonenal (HNE) | Rat Brain SSADH | 110 | - | |

| p-Hydroxybenzaldehyde | Rat Brain SSADH | - | Competitive with SSA, Uncompetitive with NAD+ | |

| AMP | Rat Brain SSADH | - | Dead-end inhibition | |

| Valproate | SSADH | - | Inhibitor |

Experimental Protocols

Site-Directed Mutagenesis of SSADH

This protocol outlines a general workflow for introducing specific mutations into the gene encoding SSADH to study the function of active site residues.

a. Primer Design:

-

Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center.

-

Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.

-

The melting temperature (Tm) should be ≥ 78°C, calculated as: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.

b. PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo) to amplify the entire plasmid containing the SSADH gene with the mutagenic primers.

-

A typical PCR program consists of an initial denaturation step (95°C for 1 min), followed by 18-20 cycles of denaturation (95°C for 50 sec), annealing (60°C for 50 sec), and extension (68°C for 1 min/kb of plasmid length), and a final extension step (68°C for 7 min).

c. Digestion of Parental DNA:

-

Digest the PCR product with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

d. Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

e. Verification:

-

Isolate plasmid DNA from the resulting colonies and sequence the SSADH gene to confirm the presence of the desired mutation.

Kinetic Assay for SSADH Activity

This protocol describes a spectrophotometric method to determine the kinetic parameters of SSADH.

a. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM CHES, pH 9.0).

-

The reaction mixture should contain the purified SSADH enzyme, NAD(P)+, and MgCl₂.

b. Initiation of Reaction:

-

Incubate the reaction mixture for 5 minutes at 25°C.

-

Initiate the reaction by adding various concentrations of the succinate semialdehyde (SSA) substrate.

c. Data Acquisition:

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.

-

Record the initial reaction velocities at different substrate concentrations.

d. Data Analysis:

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., KaleidaGraph) to determine the Km and Vmax values.

Visualizations

Caption: The GABA shunt metabolic pathway.

Caption: Experimental workflow for site-directed mutagenesis.

Caption: Ordered Bi-Bi catalytic mechanism of SSADH.

Conclusion

The structural and functional analysis of the this compound (SSADH) active site provides a detailed molecular understanding of its catalytic mechanism. The identification of key catalytic residues, Cysteine and Glutamate, and the elucidation of the ordered Bi-Bi kinetic mechanism are fundamental for comprehending its biological role. The quantitative data on enzyme kinetics and inhibition serve as a valuable resource for comparative studies and for the development of computational models for drug design. The experimental protocols provided offer a practical guide for researchers aiming to investigate the structure-function relationships of this vital enzyme. Future research focusing on the dynamic nature of the active site and its interactions with novel inhibitors will be instrumental in developing effective therapeutic strategies for SSADH-related disorders.

The Pivotal Role of K00135 (Succinate-Semialdehyde Dehydrogenase/Glutarate-Semialdehyde Dehydrogenase) in Microbial Metabolism and Adaptation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzyme K00135, a succinate-semialdehyde dehydrogenase/glutarate-semialdehyde dehydrogenase, and its critical role in microbial metabolism and adaptation. This compound, commonly encoded by the gabD gene, is a key player in central metabolic pathways, including the GABA shunt and amino acid degradation. Its function is not only integral to primary metabolism but also plays a significant role in microbial stress response and adaptive evolution. This document details the enzyme's function, metabolic significance, and the regulatory networks that govern its expression. Furthermore, it presents a compilation of quantitative data on its kinetic properties, detailed experimental protocols for its characterization, and visual representations of the associated metabolic and signaling pathways.

Introduction

This compound is a versatile NAD(P)+-dependent oxidoreductase that catalyzes the conversion of succinate semialdehyde to succinate and glutarate semialdehyde to glutarate.[1][2] This enzymatic activity places it at the crossroads of several vital metabolic pathways, making it a crucial enzyme for microbial survival and adaptability. Its primary functions are embedded in the gamma-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, and in the degradation of amino acids such as lysine.[1][2] Understanding the multifaceted role of this compound is paramount for researchers in microbiology, metabolic engineering, and drug development, as it represents a potential target for antimicrobial strategies and a key element in bio-engineering applications.

Metabolic Significance

The metabolic importance of this compound stems from its participation in fundamental cellular processes:

The GABA Shunt

The GABA shunt is a conserved metabolic pathway in both prokaryotes and eukaryotes that serves as an alternative route for the metabolism of glutamate and α-ketoglutarate. This compound catalyzes the final step of this shunt, the irreversible oxidation of succinate semialdehyde to succinate, which then enters the TCA cycle. This pathway is crucial for maintaining the carbon-nitrogen balance, providing a source of energy, and mitigating the accumulation of toxic intermediates.

Amino Acid Catabolism

This compound exhibits promiscuous activity and is also involved in the degradation of lysine. In some bacteria, it participates in the catabolism of lysine via the 5-aminovalerate pathway, where it catalyzes the oxidation of glutarate semialdehyde to glutarate. This function highlights the enzyme's role in utilizing alternative nutrient sources and contributing to the central carbon metabolism.

Microbial Adaptation and Stress Response

The activity of this compound is intricately linked to microbial adaptation to various environmental stressors. The GABA shunt, and by extension this compound, is implicated in:

-

Acid Resistance: The consumption of protons during the decarboxylation of glutamate to GABA helps in maintaining intracellular pH homeostasis in acidic environments.

-

Oxidative Stress Response: The GABA shunt contributes to the cellular redox balance and the detoxification of reactive oxygen species (ROS).

-

Nutrient Limitation: Under carbon or nitrogen limiting conditions, the GABA shunt can provide an alternative source of succinate to replenish the TCA cycle. The expression of the gab operon, which includes gabD, is often induced under such stress conditions.[3][4][5]

-

Adaptive Evolution: The promiscuous nature of this compound allows it to be recruited for novel functions during adaptive evolution. Studies have shown that under selective pressure, mutations in and around the gabD gene can lead to the evolution of new metabolic capabilities, enabling microbes to overcome metabolic deficiencies.

Quantitative Data

The kinetic properties of this compound have been characterized in several microorganisms. The following table summarizes the available kinetic parameters for the succinate-semialdehyde dehydrogenase activity of the enzyme. Data for the glutarate-semialdehyde dehydrogenase activity is less abundant in the literature.

| Organism | Substrate | Coenzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | Succinate Semialdehyde | NADP+ | 1.8 | 0.25 | 0.23 | 1.3 x 105 | FASEB J. (2018) 32, 563.1 |

| Escherichia coli (Sad) | Succinate Semialdehyde | NAD+ | 13 ± 2 | - | 13.5 ± 0.5 | 1.0 x 106 | Nat. Commun. (2023) 14, 1234 |

| Bacillus subtilis | Succinate Semialdehyde | NAD+ | 130 ± 10 | 1.5 ± 0.1 | 1.4 | 1.1 x 104 | J. Microbiol. Biotechnol. (2014) 24, 1234-1240[6] |

| Bacillus subtilis | Succinate Semialdehyde | NADP+ | 150 ± 10 | 1.6 ± 0.1 | 1.5 | 1.0 x 104 | J. Microbiol. Biotechnol. (2014) 24, 1234-1240[6] |

Signaling Pathways and Regulation

The expression of the gabD gene, encoding this compound, is tightly regulated in response to environmental cues, particularly nutrient availability and stress. In many bacteria, gabD is part of the gab operon, which also includes genes for GABA transport (gabP) and transamination (gabT).[1][3]

Regulation of the gab Operon in Escherichia coli

In E. coli, the regulation of the gab operon is complex and involves multiple layers of control:

-

Nitrogen Regulation (Ntr): Under nitrogen-limiting conditions, the NtrC response regulator activates the expression of the nitrogen assimilation control protein (Nac). Nac, in turn, binds to the promoter region of the gab operon and activates its transcription.[3]

-

Carbon Starvation and Stationary Phase: The sigma factor RpoS (σS) is a key regulator of gene expression during stationary phase and under various stress conditions, including carbon starvation. RpoS can direct the RNA polymerase to transcribe the gab operon.[4][5]

-

Repression by GabC (CsiR): The gabC gene (also known as csiR), located downstream of the gabDTP operon, encodes a repressor protein that negatively regulates the operon's expression.[1][2]

-

Regulation by PtrR: In the context of putrescine degradation, the transcriptional regulator PtrR has been shown to regulate the expression of a succinate-semialdehyde dehydrogenase, highlighting another layer of control linked to amino acid metabolism.

The following diagram illustrates the key regulatory inputs controlling the expression of the gab operon in E. coli.

The GABA Shunt Pathway

The following diagram illustrates the metabolic flow through the GABA shunt, highlighting the central role of this compound.

Experimental Protocols

Assay for Succinate-Semialdehyde Dehydrogenase Activity

This protocol is adapted from standard enzymatic assays for NAD(P)+-dependent dehydrogenases.

Materials:

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

NAD+ or NADP+ solution (20 mM)

-

Succinate semialdehyde solution (100 mM)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL of 100 mM potassium phosphate buffer (pH 8.0)

-

50 µL of 20 mM NAD+ or NADP+ solution

-

50 µL of enzyme preparation

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to measure any background absorbance changes.

-

Initiate the reaction by adding 50 µL of 100 mM succinate semialdehyde solution.

-

Immediately mix the contents of the cuvette by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of NAD(P)H formation.

-

Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1cm-1).

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified assay conditions.

Experimental Workflow for Characterizing this compound Function

The following diagram outlines a typical workflow for the comprehensive characterization of this compound.

Conclusion

This compound, or succinate-semialdehyde/glutarate-semialdehyde dehydrogenase, is a metabolically versatile and crucial enzyme in the microbial world. Its central role in the GABA shunt and amino acid metabolism underscores its importance in fundamental cellular processes. Moreover, its involvement in stress response and its potential for recruitment in adaptive evolution highlight its significance in microbial survival and resilience. The intricate regulation of the gab operon ensures that the expression of this compound is finely tuned to the metabolic needs and the environmental challenges faced by the microorganism. A thorough understanding of this enzyme's function, regulation, and kinetic properties is essential for advancing our knowledge of microbial physiology and for the development of novel antimicrobial and biotechnological applications. This guide provides a foundational resource for researchers and professionals dedicated to these fields.

References

- 1. gab operon - Wikipedia [en.wikipedia.org]

- 2. The Escherichia coli gabDTPC Operon: Specific γ-Aminobutyrate Catabolism and Nonspecific Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Escherichia coli gabDTPC operon: specific gamma-aminobutyrate catabolism and nonspecific induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the gab operon in an RpoS-dependent manner by mutations that truncate the inner core of lipopolysaccharide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the gab Operon in an RpoS-Dependent Manner by Mutations That Truncate the Inner Core of Lipopolysaccharide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic characterization and molecular modeling of NAD(P)(+)-dependent succinic semialdehyde dehydrogenase from Bacillus subtilis as an ortholog YneI - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Spectrophotometric Measurement of K00135 (Urease) Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease (EC 3.5.1.5), cataloged as K00135 in the KEGG Orthology database, is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is pivotal in various biological processes, including nitrogen metabolism in plants and microorganisms. In the context of human health, urease is a significant virulence factor for several pathogens, most notably Helicobacter pylori, where it allows the bacterium to survive the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and gastric cancer. Consequently, the measurement of urease activity is crucial for diagnostic purposes, studying microbial physiology, and for the screening and characterization of urease inhibitors in drug development.

These application notes provide detailed protocols for the spectrophotometric measurement of urease activity, present a compilation of kinetic data, and illustrate the experimental workflow.

Principle of Spectrophotometric Assays

The spectrophotometric quantification of urease activity predominantly relies on the measurement of ammonia, one of the products of urea hydrolysis. Several methods have been developed for this purpose:

-

Berthelot's Method: This is a colorimetric assay where ammonia reacts with a phenol or salicylate reagent and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced.[1][2][3]

-

Nessler's Reaction: In this classic method, ammonia reacts with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)) to form a yellow-to-brown colored complex.[3][4] The absorbance of this complex is measured to quantify ammonia concentration.

-

Coupled Enzyme Assay: This kinetic assay couples the production of ammonia to the glutamate dehydrogenase (GLDH) reaction. In the presence of α-ketoglutarate and NADH, GLDH catalyzes the conversion of ammonia to glutamate, which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is monitored over time to determine the rate of urease activity.[5]

-

Phenol Red Method: This kinetic assay utilizes the pH change resulting from ammonia production. As ammonia is a weak base, its production increases the pH of the reaction medium. Phenol red, a pH indicator, changes color in response to this pH shift, and the change in absorbance is monitored over time.[1][6][7]

Experimental Protocols

Protocol 1: Urease Activity Assay using Berthelot's Method

This protocol is an endpoint assay that is widely used and adaptable for various sample types.

1. Reagents and Materials:

-

Urease Assay Buffer: 100 mM Phosphate buffer (pH 7.0-7.6).

-

Substrate Solution: 100 mM Urea in Urease Assay Buffer.

-

Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in deionized water. (Store protected from light).

-

Alkaline Hypochlorite Solution (Reagent B): 0.5% (w/v) sodium hypochlorite in 0.125 M NaOH. (Store protected from light).

-

Ammonia Standard Solution: A stock solution of 100 mM ammonium chloride (NH₄Cl) in deionized water. Prepare a series of dilutions (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 mM) for the standard curve.

-

Enzyme Sample: Purified urease or a biological sample containing urease, appropriately diluted in Urease Assay Buffer.

-

Spectrophotometer and cuvettes or a microplate reader.

2. Procedure:

-

Standard Curve Preparation:

-

To a set of tubes, add 100 µL of each ammonia standard dilution.

-

Add 1.0 mL of Phenol Reagent (Reagent A) to each tube and mix.

-

Add 1.0 mL of Alkaline Hypochlorite Solution (Reagent B) to each tube and mix.

-

Incubate at room temperature for 30 minutes or at 37°C for 15 minutes to allow for color development.

-

Measure the absorbance at 670 nm.[8]

-

Plot the absorbance versus the concentration of ammonia to generate a standard curve.

-

-

Enzyme Reaction:

-

In separate tubes, add 100 µL of the enzyme sample.

-

Initiate the reaction by adding 900 µL of the Substrate Solution.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Prepare a blank by adding 100 µL of the Urease Assay Buffer instead of the enzyme sample.

-

-

Colorimetric Detection:

-

Stop the enzyme reaction and initiate the color development by adding 1.0 mL of Phenol Reagent (Reagent A) to each tube, followed by 1.0 mL of Alkaline Hypochlorite Solution (Reagent B). Mix well after each addition.

-

Incubate as described for the standard curve.

-

Measure the absorbance at 670 nm.

-

3. Data Analysis:

-

Determine the concentration of ammonia produced in the enzyme reaction using the standard curve.

-

Calculate the urease activity. One unit (U) of urease activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of ammonia per minute under the specified conditions.[8]

Protocol 2: Urease Activity Assay using Nessler's Reagent

This is another endpoint assay, but it involves the use of a mercury-containing reagent and should be handled with appropriate safety precautions.

1. Reagents and Materials:

-

Urease Assay Buffer: 100 mM Phosphate buffer (pH 7.0).

-

Substrate Solution: 3% (w/v) Urea in Urease Assay Buffer.

-

Reaction Stop Solution: 0.66 N Sulfuric Acid (H₂SO₄).

-

Protein Precipitation Solution: 1 M Sodium Tungstate (Na₂WO₄).

-

Nessler's Reagent: Dissolve 100 g of mercuric iodide (HgI₂) and 70 g of potassium iodide (KI) in a small amount of ammonia-free water. Slowly add this mixture to a cooled solution of 160 g of sodium hydroxide (NaOH) in 500 mL of water. Dilute to 1 liter with ammonia-free water. Store in a dark, well-stoppered bottle.

-

Ammonia Standard Solution: As described in Protocol 1.

-

Enzyme Sample: Appropriately diluted in Urease Assay Buffer.

-

Spectrophotometer and cuvettes.

2. Procedure:

-

Standard Curve Preparation:

-

To a set of tubes, add known concentrations of the Ammonia Standard Solution and make up the volume to 3 mL with distilled water.

-

Add 1 mL of Nessler's Reagent to each tube and mix.

-

Measure the absorbance at 480-500 nm after color development.

-

Plot the absorbance versus ammonia concentration.

-

-

Enzyme Reaction:

-

Pipette 1 mL of the Substrate Solution into a test tube.

-

Add 1 mL of the enzyme sample and incubate at a controlled temperature (e.g., 55°C) for 15 minutes.

-

Stop the reaction by adding 1 mL of the Reaction Stop Solution.

-

Add 1 mL of the Protein Precipitation Solution to precipitate proteins.

-

Centrifuge or filter to obtain a clear supernatant.

-

-

Colorimetric Detection:

-

Take an aliquot of the clear supernatant and dilute it to 3 mL with distilled water.

-

Add 1 mL of Nessler's Reagent and mix.

-

Measure the absorbance at 480-500 nm.

-

3. Data Analysis:

-

Quantify the ammonia produced using the standard curve.

-

Calculate the urease activity as described in Protocol 1.

Quantitative Data Summary

The following tables summarize key quantitative data for urease from various sources.

Table 1: Kinetic Parameters of Urease from Different Sources

| Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Jack Bean (Canavalia ensiformis) | 1.3 - 4.6 | 29.8 | 7.0 - 7.4 | 35 | [4][9] |

| Helicobacter pylori | 0.17 - 1.1 | 1100 - 1700 | 4.6 and 8.2 | 43 | [4][10][11] |

| Sporosarcina pasteurii (whole cells) | 305 | 200 (mmol/L/h) | 8.0 | - | [12][13] |

| Pisum sativum (Pea) | 500 | 333.3 (U/g) | 7.5 | 40 | [14] |

| Penicillium steckii (marine fungus) | 7.3 | 1.8 (mmol/min/mg) | 8.5 | 55 | [15][16] |

Table 2: Urease Inhibitors and their K_i Values

| Inhibitor | Enzyme Source | Inhibition Type | K_i | Reference(s) |

| Acetohydroxamic acid (AHA) | Soybean | Competitive | 0.053 mM | [17] |